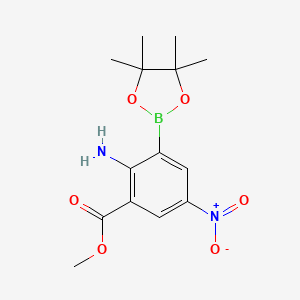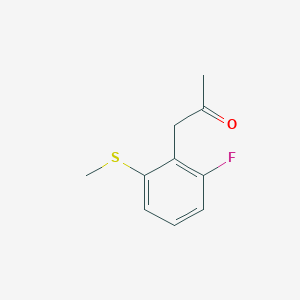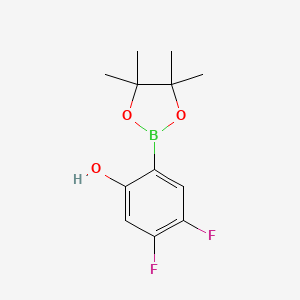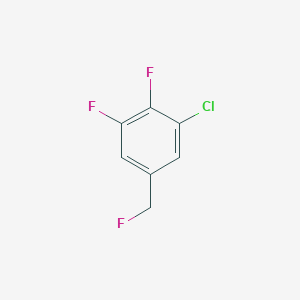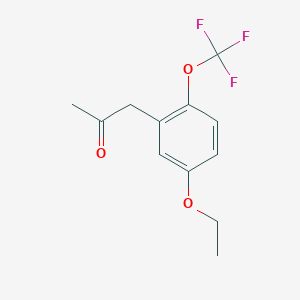
1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of an ethoxy group, a trifluoromethoxy group, and a phenyl ring attached to a propan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique functional groups make it a valuable tool in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which 1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the ethoxy group may influence its solubility and bioavailability. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1- [2-methoxy-5- (trifluoromethyl)phenyl]propan-2-one
Uniqueness
1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both ethoxy and trifluoromethoxy groups, which confer distinct chemical properties
Eigenschaften
Molekularformel |
C12H13F3O3 |
|---|---|
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
1-[5-ethoxy-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O3/c1-3-17-10-4-5-11(18-12(13,14)15)9(7-10)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
CWXLEACUOBOHRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OC(F)(F)F)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


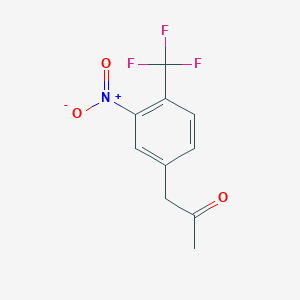
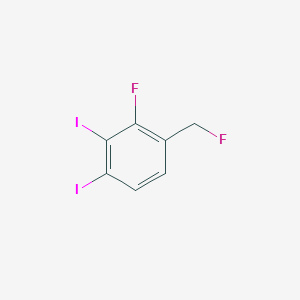
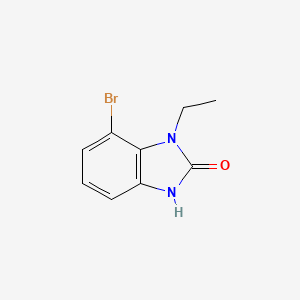
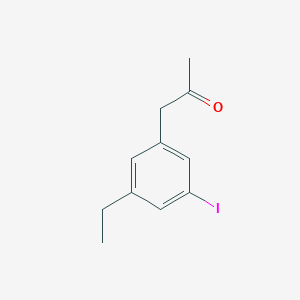

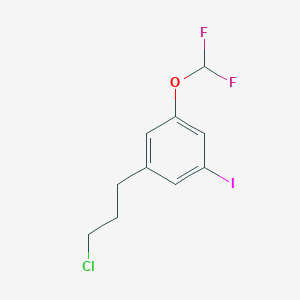
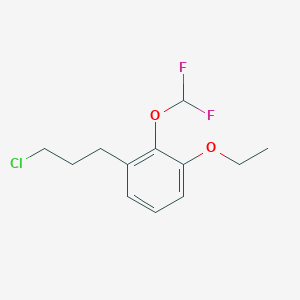
![Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)
